4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide, also known as JNJ-42756493, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene regulation and have been implicated in various diseases, including cancer and inflammation.
作用機序
4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide targets the bromodomain and extra-terminal (BET) family of proteins, which are involved in gene regulation. BET proteins bind to acetylated lysine residues on histones and recruit transcriptional machinery to activate gene expression. 4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide inhibits the binding of BET proteins to acetylated histones, thereby preventing the activation of gene expression. This leads to downregulation of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide has been shown to have anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines, such as IL-6 and TNF-α. In preclinical models of cancer, 4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide has been shown to induce apoptosis and inhibit cell proliferation. Additionally, 4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide has been shown to have synergistic effects with other anti-cancer agents, such as bortezomib and lenalidomide.
実験室実験の利点と制限
One advantage of 4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide is its specificity for BET proteins, which reduces the risk of off-target effects. Additionally, 4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide has shown good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide is its low solubility, which can make it difficult to administer in vivo.
将来の方向性
For 4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide include further preclinical and clinical studies and the development of more potent and selective BET inhibitors.
合成法
4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide is synthesized through a multistep process involving the reaction of 2-bromo-1-(thiophen-2-yl)ethanone with hydrazine hydrate to yield 2-(thiophen-2-yl)ethyl hydrazine. The resulting compound is then reacted with 4-amino-1H-pyrazole-5-carboxamide in the presence of a coupling agent to form 4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide. The final product is obtained through recrystallization and purification steps.
科学的研究の応用
4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its therapeutic potential in various diseases. It has been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis, psoriasis, and asthma. Additionally, 4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide has shown promising results in preclinical models of cancer, including acute myeloid leukemia and multiple myeloma.
特性
IUPAC Name |
4-amino-N-(1-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-6(8-3-2-4-16-8)13-10(15)9-7(11)5-12-14-9/h2-6H,11H2,1H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDJLVBRWLCDGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)C2=C(C=NN2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。